3-Dimethylcarbamoyloxy-benzoic acid molecular structure and weight
3-Dimethylcarbamoyloxy-benzoic acid molecular structure and weight
Technical Whitepaper: 3-Dimethylcarbamoyloxy-benzoic Acid Structural Analysis, Physicochemical Profiling, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 3-Dimethylcarbamoyloxy-benzoic acid (CAS: 908107-47-1). As a meta-substituted benzoic acid derivative featuring a dimethylcarbamoyl moiety, this compound represents a critical structural scaffold in medicinal chemistry, particularly in the design of pseudo-substrate inhibitors for serine hydrolases (e.g., Acetylcholinesterase) and as a prodrug linker system. This document details its molecular architecture, physicochemical parameters, synthetic pathways, and stability profiles for researchers in drug discovery and chemical biology.
Part 1: Molecular Identity & Structural Architecture
The compound is defined by a benzoic acid core substituted at the meta (3-) position by a dimethylcarbamoyloxy group. This specific regiochemistry is significant; unlike para-substitution, the meta-orientation often dictates specific binding conformations in enzymatic pockets, mimicking the geometry of acetylcholine in cholinergic ligands.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 3-[(Dimethylcarbamoyl)oxy]benzoic acid |
| Common Synonyms | 3-Dimethylcarbamoyloxy-benzoic acid; 3-{[(Dimethylamino)carbonyl]oxy}benzoic acid |
| CAS Number | 908107-47-1 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| SMILES | CN(C)C(=O)Oc1cccc(C(=O)O)c1 |
| InChI Key | SOWNAPGQSBRAQW-UHFFFAOYSA-N |
Structural Analysis
The molecule comprises three distinct functional domains:
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The Carboxylic Acid Tail (C1): Provides solubility modulation via ionization (pKa ~4.1) and serves as a handle for further conjugation (e.g., amide coupling).
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The Phenyl Core: Acts as a rigid spacer, maintaining the spatial distance between the anionic acid head and the carbamate tail.
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The Dimethylcarbamate "Warhead" (C3): This electrophilic center is susceptible to nucleophilic attack. In biological systems, this moiety is often responsible for transferring the carbamoyl group to the serine hydroxyl of target enzymes (carbamylation).
Figure 1: Structural Connectivity Diagram (See Graphviz Diagram 1 below for visual representation)
Part 2: Physicochemical Properties
Accurate physicochemical data is prerequisite for incorporating this compound into lipophilicity-dependent assays.
| Property | Value / Prediction | Technical Note |
| Molecular Weight | 209.20 g/mol | Monoisotopic mass: 209.0688 Da. |
| Physical State | Solid | Crystalline powder (typically off-white). |
| Solubility | DMSO, Methanol | Limited aqueous solubility at pH < 4; soluble as carboxylate salt at pH > 6. |
| pKa (Acid) | ~4.0 – 4.2 | Attributed to the benzoic acid moiety; the electron-withdrawing carbamate slightly increases acidity vs. benzoic acid. |
| LogP (Predicted) | ~1.5 – 1.8 | Moderate lipophilicity allows membrane permeability; suitable for CNS-targeted library design. |
| H-Bond Donors | 1 | (Carboxylic acid -OH) |
| H-Bond Acceptors | 4 | (Carboxyl C=O, Carboxyl -O-, Carbamate C=O, Carbamate -O-) |
Part 3: Synthesis & Experimental Protocols
The synthesis of 3-Dimethylcarbamoyloxy-benzoic acid relies on the chemoselective carbamylation of 3-hydroxybenzoic acid. The challenge lies in differentiating the phenolic hydroxyl (target) from the carboxylic acid hydroxyl (byproduct risk: mixed anhydride).
Synthetic Pathway: Chemoselective Carbamylation[1]
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Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Base-mediated).
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Critical Control: The phenolic hydroxyl is more acidic (pKa ~10) than an alcohol but less nucleophilic than the carboxylate. However, under basic conditions, the phenoxide is generated. To prevent the formation of the mixed anhydride at the carboxylic acid position, the reaction is best controlled by stoichiometry or by transient protection of the acid (though direct carbamylation is possible with careful pH control).
Protocol 1: Direct Carbamylation (Anhydrous Method)
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Reagents: 3-Hydroxybenzoic acid, Dimethylcarbamoyl chloride, Sodium Hydride (NaH) or Pyridine/Triethylamine.
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Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Methodology:
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Activation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.
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Deprotonation: Cool to 0°C. Add NaH (2.1 eq) portion-wise. Note: 2 equivalents are needed—one for the carboxylic acid and one for the phenol.
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Addition: Add Dimethylcarbamoyl chloride (1.1 eq) dropwise. The phenoxide is more nucleophilic toward the carbamoyl chloride than the carboxylate is (which forms a less stable anhydride).
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Reaction: Stir at Room Temperature (RT) for 4-12 hours.
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Quench & Workup: Acidify carefully with 1N HCl to pH ~3. The product precipitates or is extracted into Ethyl Acetate.
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Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Stability & Degradation (Hydrolysis)
The carbamate bond is chemically stable at neutral pH but susceptible to hydrolysis under strongly basic conditions or in the presence of esterases.
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Pathway: Hydrolysis yields 3-hydroxybenzoic acid, dimethylamine, and CO₂.
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Implication: Stock solutions should be prepared in DMSO and stored at -20°C. Avoid aqueous alkaline buffers for prolonged storage.
Part 4: Visualization of Pathways
Diagram 1: Chemical Structure & Functional Logic
Caption: Structural decomposition highlighting the electrophilic carbamate "warhead" positioned meta to the solubilizing carboxylic acid tail.
Diagram 2: Synthetic Workflow & Hydrolysis
Caption: Synthetic route via chemoselective carbamylation and potential degradation pathway under hydrolytic stress.
Part 5: Analytical Characterization (Expected)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 13.0 ppm (br s, 1H): Carboxylic acid proton.
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δ 7.8 – 7.4 ppm (m, 4H): Aromatic protons (pattern consistent with 1,3-disubstitution).
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δ 3.0 ppm (s, 3H) & 2.9 ppm (s, 3H): N-dimethyl protons. Note: Due to restricted rotation around the amide bond (N-C=O), these methyls often appear as two distinct singlets or a broad split peak.
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Mass Spectrometry (ESI-MS):
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Positive Mode: [M+H]⁺ = 210.2.
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Negative Mode: [M-H]⁻ = 208.2 (Carboxylate anion).
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References
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PubChem. (2025).[1] Compound Summary: 3-(dimethylcarbamoyloxy)benzoic acid.[2] National Library of Medicine. Retrieved from [Link]
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Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940–948.[3] (Contextual reference for carbamoylation methodology). Retrieved from [Link]
